(5-(Furan-3-yl)pyridin-3-yl)methanamine

説明

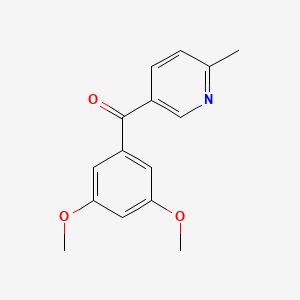

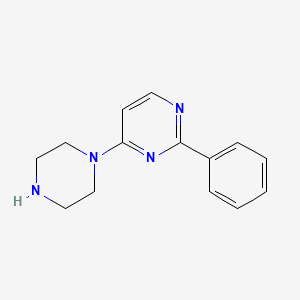

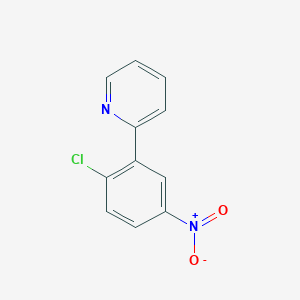

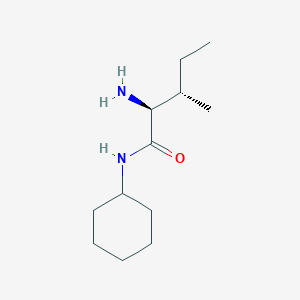

“(5-(Furan-3-yl)pyridin-3-yl)methanamine” is a member of the class of furans that is furan which is substituted by aminomethyl and pyridy-3-yl groups at positions 2 and 5 respectively . It is a small molecule and is classified as an experimental compound .

Synthesis Analysis

A series of 3-heteroaromatic analogues of nicotine were synthesized to delineate structural and mechanistic requirements for selectively inhibiting human cytochrome P450 (CYP) 2A6 . Thiophene, substituted thiophene, furan, substituted furan, acetylene, imidazole, substituted imidazole, thiazole, pyrazole, substituted pyrazole, and aliphatic and isoxazol moieties were used to replace the N-methylpyrrolidine ring of nicotine .Molecular Structure Analysis

The molecular formula of “(5-(Furan-3-yl)pyridin-3-yl)methanamine” is C10H10N2O . The exact mass is 174.07900 . The structure of this compound includes a furan ring and a pyridine ring connected by a methanamine group .Chemical Reactions Analysis

The majority of inhibitors of human cytochrome P450 (CYP) 2A6 elicited type II difference spectra indicating the formation of a coordinate covalent bond to the heme iron . The majority of inhibitors were reversible inhibitors although several mechanism-based inactivators were identified .科学的研究の応用

Anticancer Activity

New palladium (Pd)II and platinum (Pt)II complexes, synthesized from ligands including R-(furan-2-yl)methanamine, demonstrated significant anticancer activity against various human cancerous and noncancerous cell lines. Complex C5 showed strong DNA-binding affinity and selective toxicity towards cancerous cell lines, highlighting its potential in targeted cancer therapy (Mbugua et al., 2020).

Anticonvulsant Agents

Schiff bases of 3-aminomethyl pyridine, through condensation with substituted aryl aldehydes/ketones, exhibited notable anticonvulsant activity. These findings suggest their potential as therapeutic agents for seizures (Pandey & Srivastava, 2011).

DNA Intercalative Inhibitors

A synthesized derivative, acting as a DNA intercalative human topoisomerase IIα catalytic inhibitor, exhibited stronger activity and lower DNA toxicity than etoposide. This highlights its potential for caspase 3-independent anticancer activity (Jeon et al., 2017).

Catalytic Applications

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and shown to afford unsymmetrical NCN′ pincer palladacycles with good catalytic activity and selectivity (Roffe et al., 2016).

Anti-inflammatory and Antibacterial Agents

Novel pyrazoline derivatives, incorporating a (5-(4-nitrophenyl) furan-2-yl)-4, 5-dihydropyrazol-1-yl) (pyridin-4-yl) moiety, exhibited significant in vivo anti-inflammatory and in vitro antibacterial activities. These compounds represent promising templates for the development of new anti-inflammatory drugs (Ravula et al., 2016).

特性

IUPAC Name |

[5-(furan-3-yl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRNPOLCWSRQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CN=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744412 | |

| Record name | 1-[5-(Furan-3-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Furan-3-yl)pyridin-3-yl)methanamine | |

CAS RN |

1346687-22-6 | |

| Record name | 1-[5-(Furan-3-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1455144.png)